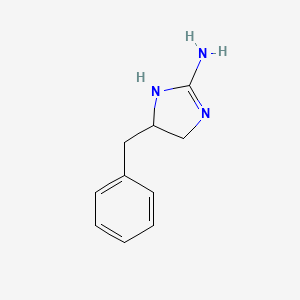

5-benzyl-4,5-dihydro-1H-imidazol-2-amine

Beschreibung

Significance of Imidazoline (B1206853) Heterocycles in Medicinal Chemistry

The imidazoline ring system is a recurring motif in a vast number of natural products and synthetic molecules with profound pharmacological implications. Its ability to interact with various receptors and enzymes has solidified its importance in the development of novel therapeutics.

The pharmacological profile of imidazoline-containing compounds is exceptionally broad. These scaffolds are known to interact with imidazoline receptors (I₁, I₂, and I₃) and α-adrenergic receptors, leading to a range of physiological effects. Their therapeutic applications span across multiple disease areas, including cardiovascular disorders, metabolic diseases, and neurological conditions.

The diverse biological activities attributed to the imidazoline scaffold are summarized in the table below.

| Pharmacological Activity | Therapeutic Area |

| Antihypertensive | Cardiovascular |

| Antidiabetic | Metabolic |

| Analgesic | Neurology |

| Neuroprotective | Neurology |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation |

| Antifungal | Infectious Diseases |

| Antiparasitic | Infectious Diseases |

This wide spectrum of activity underscores the privileged nature of the imidazoline scaffold in medicinal chemistry.

The journey of imidazoline research began in the mid-20th century with the discovery of the antihypertensive properties of clonidine (B47849), an imidazoline derivative. Initially, its effects were attributed solely to its interaction with α-adrenergic receptors. However, subsequent research in the 1980s led to the identification of specific imidazoline binding sites, now known as imidazoline receptors, which opened up new avenues for drug development. This paradigm shift has fueled extensive research into synthesizing and evaluating novel imidazoline derivatives with improved selectivity and efficacy.

Overview of the 4,5-Dihydro-1H-imidazol-2-amine Structural Class

The 4,5-dihydro-1H-imidazol-2-amine core is a key pharmacophore that can be readily modified to generate a diverse library of compounds. The presence of the 2-amino group and the potential for substitution at various positions on the ring allows for fine-tuning of the molecule's physicochemical properties and biological activity.

The synthesis of these derivatives often involves the cyclization of an ethylenediamine (B42938) precursor with a suitable electrophile. For instance, the reaction of an N-substituted ethylenediamine with a cyanogen (B1215507) bromide or a similar reagent can yield the desired 2-aminoimidazoline (B100083) structure. The specific substituents on the ethylenediamine and the cyclizing agent determine the final substitution pattern of the heterocyclic ring.

Specific Focus on 5-benzyl-4,5-dihydro-1H-imidazol-2-amine within the Imidazoline Family

Within the vast family of imidazoline derivatives, this compound presents a unique structural motif. The introduction of a benzyl (B1604629) group at the 5-position of the imidazoline ring introduces a lipophilic and sterically demanding substituent. This feature can significantly influence the compound's interaction with its biological targets.

While specific research on the synthesis and biological activity of this compound is not extensively documented in publicly available literature, the known structure-activity relationships of related imidazoline derivatives allow for informed speculation on its potential properties. The benzyl group could play a crucial role in directing the molecule to specific binding pockets within receptors or enzymes, potentially leading to novel pharmacological profiles.

For instance, the synthesis of a related compound, 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, has been reported, involving the reaction of N-benzylethylenediamine with thiophene-2-carbaldehyde (B41791) followed by cyclization. This suggests a plausible synthetic route for 5-benzyl derivatives, likely starting from a benzyl-substituted ethylenediamine precursor.

The characterization of such compounds typically involves a suite of spectroscopic techniques. The table below outlines the expected analytical data for a compound like 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, which can serve as a reference for the characterization of this compound. mdpi.com

| Analytical Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the imidazoline ring, the benzylic protons, and the aromatic protons. |

| ¹³C NMR | Resonances for the carbons of the imidazoline ring, the benzyl group, and any other substituents. |

| IR Spectroscopy | Characteristic absorption bands for N-H and C-N bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

The biological evaluation of this compound would likely involve screening against a panel of imidazoline and adrenergic receptors to determine its binding affinity and functional activity. Given the diverse activities of the imidazoline class, it could potentially exhibit antihypertensive, antidiabetic, or neurological effects. Further research is warranted to synthesize this specific compound and explore its full therapeutic potential.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-benzyl-4,5-dihydro-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H3,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKGTJHTWRZQLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=N1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,5 Dihydro 1h Imidazol 2 Amine and Its Analogs

Classical and Contemporary Synthetic Routes to the 4,5-Dihydro-1H-imidazol-2-amine Core Structure

The construction of the fundamental 4,5-dihydro-1H-imidazol-2-amine ring system can be achieved through several reliable methods. These include direct cyclization of linear precursors, oxidation of intermediate aminals, and convergent multicomponent reactions.

Cyclization Reactions for Imidazoline (B1206853) Ring Formation

A primary and long-standing method for the synthesis of the 2-amino-4,5-dihydro-1H-imidazole core involves the cyclization of a 1,2-diamine with a cyanogen (B1215507) halide. Specifically, the reaction of ethylenediamine (B42938) with cyanogen bromide provides a direct route to 2-amino-4,5-dihydro-1H-imidazole. This method is effective for creating the unsubstituted core structure.

Another versatile cyclization approach involves the condensation of aldehydes with ethylenediamine. Various reagents can mediate this transformation, leading to the formation of 2-substituted imidazolines. organic-chemistry.org For instance, the use of tert-butyl hypochlorite, or hydrogen peroxide with sodium iodide, facilitates this cyclization under mild conditions. organic-chemistry.orgorganic-chemistry.org Molecular iodine in the presence of potassium carbonate has also been employed effectively. organic-chemistry.org These methods offer a straightforward way to introduce substituents at the 2-position of the imidazoline ring, depending on the starting aldehyde.

| Reactants | Reagents/Conditions | Product | Reference |

| Ethylenediamine, Cyanogen bromide | H2O, reflux | 6-(Benzyloxy)-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-2-amine | nih.gov |

| Aldehydes, Ethylenediamine | tert-butyl hypochlorite | 2-Substituted imidazolines | organic-chemistry.org |

| Aldehydes, Ethylenediamine | H2O2, NaI | 2-Substituted imidazolines | organic-chemistry.org |

| Aldehydes, Ethylenediamine | I2, K2CO3 | 2-Substituted imidazolines | organic-chemistry.org |

Aminal Oxidation Approaches (e.g., Fujioka's Procedure and Modifications)

A notable strategy for the synthesis of imidazolines from aldehydes and diamines is the oxidation of an intermediate aminal, a procedure significantly advanced by Fujioka and others. This one-pot operation involves the initial condensation of an aldehyde with a 1,2-diamine to form a cyclic aminal (imidazolidine). Subsequent in situ oxidation of the aminal yields the desired 4,5-dihydro-1H-imidazole. researchgate.net

N-Bromosuccinimide (NBS) is a commonly employed oxidizing agent for this transformation. researchgate.net The reaction is typically mild and chemoselective, accommodating a range of aromatic and aliphatic aldehydes, as well as N-substituted and unsubstituted 1,2-diamines. researchgate.net The mechanism involves the formation of the aminal, which is then oxidized by NBS to the corresponding imidazoline. organic-chemistry.orgresearchgate.net This method provides a reliable and versatile route to various substituted imidazolines.

| Aldehyde | Diamine | Oxidizing Agent | Solvent | Product | Reference |

| Various aromatic and aliphatic aldehydes | N-nonsubstituted and N-monosubstituted 1,2-diamines | NBS | CH2Cl2 or TBME | Substituted 2-imidazolines | researchgate.net |

Multicomponent Reactions for Substituted Imidazolines

Multicomponent reactions (MCRs) offer an efficient and diversity-oriented approach to the synthesis of highly substituted imidazolines. These reactions allow for the formation of complex molecules in a single step from three or more starting materials.

The van Leusen three-component reaction (vL-3CR) is a powerful tool for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). organic-chemistry.org The aldimine can be generated in situ from an aldehyde and an amine. The reaction proceeds through a [3+2] cycloaddition, followed by the elimination of p-toluenesulfinic acid to form the imidazole (B134444) ring.

The Ugi four-component reaction (U-4CR) is another versatile MCR that can be adapted for the synthesis of substituted imidazolines. researchgate.netnih.govacs.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By choosing appropriate starting materials, the resulting Ugi product can undergo subsequent cyclization to form the imidazoline ring. researchgate.net For example, a sequence involving an Ugi reaction followed by a Staudinger/aza-Wittig reaction can produce highly substituted 2-(acetamide-2-yl)-imidazolines. researchgate.net

| Reaction Name | Key Reactants | Product Type | Reference |

| van Leusen Three-Component Reaction | Aldehyde, Amine, TosMIC | 1,4,5-Trisubstituted imidazoles | organic-chemistry.org |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Highly substituted imidazolines (after post-condensation cyclization) | researchgate.netnih.govacs.org |

Strategies for Derivatization of the 4,5-Dihydro-1H-imidazol-2-amine Scaffold

Once the 4,5-dihydro-1H-imidazol-2-amine core is synthesized, it can be further modified at several positions to create a library of analogs. The nitrogen atoms of the imidazoline ring and the exocyclic amine are common sites for derivatization.

N-Alkylation and N-Acylation Procedures

The nitrogen atoms within the imidazoline ring can be functionalized through N-alkylation and N-acylation reactions. N-alkylation is often carried out using alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation on unsymmetrical imidazolines.

N-acylation can be achieved using acylating agents such as acid chlorides or anhydrides. google.comresearchgate.net These reactions introduce an acyl group onto one of the ring nitrogens, which can alter the electronic and steric properties of the molecule. The reactivity of the imidazoline nitrogen atoms can be influenced by substituents on the ring.

| Reaction Type | Reagents | Substrate | Product | Reference |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Imidazole derivative | N-alkylated imidazole | |

| N-Acylation | Acyl chloride, Base | Amino acid (as model) | N-acylated amino acid | researchgate.net |

| N-Acylation | Acyl imidazole | Amine/Alcohol | Acylated amine/alcohol | kyoto-u.ac.jp |

Functionalization at Exocyclic Amine Positions

The exocyclic amine of the 4,5-dihydro-1H-imidazol-2-amine scaffold provides a key handle for diversification. This primary amine can undergo a variety of reactions to introduce new functional groups.

One common transformation is the reaction with isocyanates or isothiocyanates to form ureas and thioureas, respectively. nih.govresearchgate.netnih.gov This reaction provides a straightforward method for appending a wide range of substituents to the exocyclic nitrogen.

Furthermore, the exocyclic amino group can be a building block for the synthesis of more complex guanidine (B92328) derivatives. For example, a 2-aminoimidazoline (B100083) can be reacted with benzoyl isothiocyanate, and the resulting thiourea (B124793) can then be treated with an amine in the presence of a coupling agent like mercury(II) chloride to yield a tri-substituted guanidine. mdpi.com

| Reagent | Product Type | Reference |

| Isocyanate | Urea (B33335) | nih.govresearchgate.netnih.gov |

| Isothiocyanate | Thiourea | nih.gov |

| Benzoyl isothiocyanate, then Amine/HgCl2 | Tri-substituted guanidine | mdpi.com |

Introduction of Aromatic and Heteroaromatic Moieties

The introduction of aromatic and heteroaromatic groups onto the imidazole or imidazoline framework is a key strategy in medicinal chemistry. A notable method for achieving this involves the Palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.gov This reaction constructs the 2-aminoimidazole ring while simultaneously forming a new carbon-carbon bond, allowing for the direct installation of various aryl groups. acs.orgnih.gov

The process involves the reaction of an N-propargyl guanidine substrate with an aryl triflate in the presence of a palladium catalyst, such as Pd(OAc)₂, a ligand, and a base like LiOtBu. acs.orgnih.gov The reaction proceeds through a proposed mechanism involving oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination to the alkyne. A subsequent anti-aminopalladation step, where the guanidine nucleophile attacks the alkyne, leads to a palladium-alkenyl intermediate. Reductive elimination and double-bond isomerization yield the final 2-aminoimidazole product. nih.gov

This methodology has been successfully applied to a range of aryl triflates, including those with electron-donating, electron-neutral, and electron-withdrawing groups, affording the desired products in good yields. acs.orgnih.gov For instance, the coupling of N-propargyl guanidine with various aryl triflates has been shown to be effective, as detailed in the table below. nih.gov

| Entry | Aryl Triflate Substituent (R) | Ligand | Yield (%) |

| 1 | 4-OMe | Xantphos | 75 |

| 2 | 4-Ph | Xantphos | 71 |

| 3 | H | Xantphos | 70 |

| 4 | 2-Me | Xantphos | 85 |

| 5 | 4-F | Xantphos | 67 |

Reaction conditions: N-propargyl guanidine (1.0 equiv), aryl triflate (1.2 equiv), LiOtBu (2.4 equiv), Pd(OAc)₂ (4 mol %), ligand (8 mol %), PhCF₃ (0.1 M), 100 °C, 16 h. nih.gov

Another approach involves a modified procedure employing N-bromosuccinimide (NBS) for the cyclization of N-benzylethylenediamine with thiophene-2-carbaldehyde (B41791) to produce 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole, demonstrating the introduction of a heteroaromatic thienyl group. researchgate.net

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for constructing imidazole and imidazoline derivatives.

Metal-Free and Catalyst-Free Transformations

In a move towards greener chemistry, significant effort has been directed at developing synthetic routes that avoid the use of metal catalysts and, in some cases, any catalyst at all. These methods reduce cost, simplify purification, and minimize toxic waste.

One-pot, three-component condensation reactions are a prime example of this approach. The synthesis of trisubstituted imidazoles can be achieved by condensing benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) under catalyst-free conditions. jocpr.com This method is noted for its simple procedure and cost-effectiveness. jocpr.com Similarly, catalyst-free methodologies have been developed for the synthesis of 2-iminothiazoles from nitroepoxides, amines, and isothiocyanates. nih.gov This reaction proceeds via the in situ formation of thiourea, which then undergoes a ring-opening reaction with the nitroepoxide, followed by cyclization and dehydration. nih.gov

Another green, catalyst-free approach involves the cyclization reaction for synthesizing 1-arylidenamino-2,4-disubstituted-2-imidazoline-5-ones under neat (solvent-free) conditions, achieving good yields of 70-78%. researchgate.net Furthermore, iodine-mediated decarboxylative cyclization has been used to synthesize imidazo[1,5-a]quinolines from α-amino acids and 2-methyl quinolines under metal-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and fewer side products compared to conventional heating methods. nih.govnih.gov

An efficient protocol for synthesizing substituted 2-amino-1H-imidazoles involves the microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines. msu.ru This approach avoids the harsh acidic conditions often required in classical cyclocondensation methods. msu.ru Microwave irradiation has also been successfully applied to one-pot, multicomponent reactions for generating novel imidazole derivatives. nih.gov For example, a series of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazoles were synthesized using imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate under microwave heating in ethanol, a green solvent. nih.gov This sequential two-step, one-pot reaction provided moderate to good yields ranging from 46% to 80%. nih.gov

The benefits of microwave assistance are highlighted in a comparative study for the synthesis of aryl imidazoles, where Schiff base formation was completed in 8 minutes and the final cyclization in 12-16 minutes, a significant reduction in time compared to conventional methods.

| Method | Reaction | Time |

| Microwave-Assisted | Schiff Base Formation | 8 min |

| Microwave-Assisted | Aryl Imidazole Formation | 12-16 min |

Conditions: Solvent-free, activated silica (B1680970) gel, 1000 W.

Electrochemical Oxidative Tandem Cyclization

Electrochemical synthesis offers a sustainable alternative to traditional methods that rely on chemical oxidants. By using electricity to drive reactions, electrochemistry can minimize waste and often operate under mild conditions.

Electrochemical oxidative tandem cyclization has been effectively used to synthesize various nitrogen-containing heterocycles. For instance, imidazo[1,2-a]pyridines have been prepared through an electrochemical amination tandem cyclization of ketones with 2-aminopyridines, using catalytic hydriodic acid as a redox mediator. researchgate.net This process occurs in a simple undivided cell without external oxidants. researchgate.net A similar strategy involving an efficient electrochemical dual C(sp³)–H amination has been developed for the switchable synthesis of imidazo-fused quinazolinones under metal-free and chemical oxidant-free conditions. rsc.org

These methods typically involve the electrochemical oxidation of a mediator (e.g., a halide ion) at the anode. The oxidized mediator then promotes the desired chemical transformation in the bulk solution before being regenerated at the cathode, creating a catalytic cycle. This approach has been applied to the synthesis of quinazolinones via an I₂-catalyzed tandem oxidation in an aqueous solution, highlighting the green credentials of using water as the solvent. researchgate.net

Synthesis of Imidazolidin-2-ones and Imidazol-2-ones from Propargylic Ureas

Imidazolidin-2-ones, which share a structural relationship with 2-aminoimidazolines, can be synthesized effectively from propargylic ureas through intramolecular hydroamidation. This transformation represents a powerful, atom-economical route to these five-membered cyclic ureas. acs.org

An organo-catalyzed approach utilizes a phosphazene base, BEMP, which has proven to be a highly active catalyst for the intramolecular hydroamidation of propargylic ureas. acs.orgnih.govorganic-chemistry.org This method achieves excellent chemo- and regioselectivity, affording imidazolidin-2-ones and imidazol-2-ones under ambient conditions with remarkably short reaction times, sometimes as low as one minute. acs.orgorganic-chemistry.org The reaction tolerates a wide range of substrates, including those with electron-donating and electron-withdrawing groups on aryl substituents. acs.org DFT studies suggest the reaction proceeds through the abstraction of a urea proton by the base, followed by an intramolecular cyclization step. acs.org

| Entry | R¹ Substituent | R² Substituent | Product | Time (h) | Yield (%) |

| 1 | H | H | 2a | 1 | 98 |

| 2 | 4-Me | H | 2b | 1 | 98 |

| 3 | 4-F | H | 2c | 16 | 82 |

| 4 | 4-CO₂Me | H | 2d | 16 | 90 |

| 5 | H | Me | 2j | 1 | 97 |

Reaction conditions: Propargylic urea (0.4 mmol), BEMP (10 mol %), MeCN (4 mL), room temperature. acs.org

In addition to organo-catalysis, metal catalysts such as gold, silver, and palladium have also been employed for the hydroamination of propargylic ureas to form imidazolidin-2-ones. mdpi.com For example, AgOTf has been shown to catalyze the N-cyclization pathway, while gold catalysts like AuCl can efficiently convert propargyl ureas into imidazolidinones under mild conditions. mdpi.com

Structure Activity Relationship Sar Studies of 5 Benzyl 4,5 Dihydro 1h Imidazol 2 Amine Derivatives

Impact of Substituent Modifications on Biological Activities

The biological profile of 5-benzyl-4,5-dihydro-1H-imidazol-2-amine derivatives can be finely tuned by introducing various substituents at different positions of the molecule. These modifications can alter the compound's size, shape, lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

The benzyl (B1604629) group at the 5-position of the dihydroimidazole (B8729859) ring is a prime site for modification to explore and optimize biological activity. Research into related imidazole (B134444) structures demonstrates that substitutions on such benzyl rings can significantly impact a compound's efficacy and mechanism of action.

For instance, in a study of 4,5-di-substituted benzyl-imidazol-2-substituted amines designed as P-glycoprotein (P-gp) modulators, altering the substituents on the benzyl groups was found to be a viable strategy to improve binding affinity. lookchem.com It was observed that introducing multiple methoxy (B1213986) groups could provide additional hydrogen bond acceptors, potentially promoting binding to P-gp proteins. lookchem.com Furthermore, the substitution of a 4-(diethylamino)benzyl group at the 5-position of the imidazole ring dramatically improved the MDR reversal activity in cancer cell lines. lookchem.com These findings suggest that both the electronic nature and the steric bulk of substituents on the benzyl moiety are critical determinants of pharmacological activity.

Another study on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising anticancer target, further highlights the importance of the benzyl group. nih.gov Medicinal chemistry optimization efforts led to the identification of potent inhibitors, demonstrating that modifications on the benzyl ring are crucial for achieving nanomolar inhibitory potency. nih.gov This underscores the principle that even subtle changes to the benzyl moiety can lead to significant gains in biological efficacy.

| Compound Series | Benzyl Moiety Substitution | Observed Pharmacological Implication | Reference |

|---|---|---|---|

| 4,5-Di-substituted benzyl-imidazol-2-amines | Multiple methoxy groups | Provides additional hydrogen bond acceptors, potentially promoting binding to P-gp. | lookchem.com |

| 4,5-Di-substituted benzyl-imidazol-2-amines | 4-(diethylamino)benzyl group | Greatly improved P-gp mediated multidrug resistance (MDR) reversal activity. | lookchem.com |

| N-benzyl-2-phenylpyrimidin-4-amines | Various substitutions (optimized via medicinal chemistry) | Led to the identification of ML323, a derivative with nanomolar inhibitory potency against the USP1/UAF1 complex. | nih.gov |

The 4,5-dihydro-1H-imidazol-2-amine core, also known as a 2-aminoimidazoline (B100083) ring, is a privileged scaffold in medicinal chemistry. Modifications to this ring system and its exocyclic amine group are critical for modulating activity. Studies have shown that the tertiary amine within certain imidazole-derived structures is essential for their biological activity. nih.gov

In the development of α2-adrenoceptor antagonists, 2-aminoimidazoline derivatives generally displayed higher affinities for the receptor compared to their corresponding guanidine (B92328) analogues. nih.gov This indicates that the cyclic nature of the dihydroimidazole ring is advantageous for binding to this particular target. The synthesis of various N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives has yielded compounds with potential as inhibitors of human blood platelet aggregation and antihypertensive agents, confirming the pharmacological importance of the intact dihydroimidazole moiety. nih.gov

Furthermore, research on trypanosome alternative oxidase (TAO) inhibitors compared 2-aminoimidazoline derivatives with other cationic groups. nih.gov The SAR in this series indicated that the nature of the cationic headgroup, including the 2-aminoimidazoline ring, significantly affected the trypanocidal activity. nih.gov This highlights that the dihydroimidazole ring and its exocyclic amine are not merely structural scaffolds but play an active role in ligand-receptor interactions.

Stereochemical Considerations and Enantiomeric Purity in SAR

The this compound molecule possesses a chiral center at the C5 position of the dihydroimidazole ring. Consequently, it can exist as a pair of enantiomers (R and S forms). The three-dimensional arrangement of atoms is a critical factor in drug action, as biological systems, including receptors and enzymes, are themselves chiral. biomedgrid.comnih.gov

Enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamics and pharmacokinetics. nih.govbiomedgrid.com One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable or toxic effects. biomedgrid.comresearchgate.net For example, while R-Thalidomide is a sedative, the S-enantiomer has been shown to have teratogenic effects. biomedgrid.com

Computational Approaches to Elucidate SAR

Computational chemistry provides powerful tools to investigate and predict the SAR of novel compounds, thereby accelerating the drug discovery process. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are invaluable for understanding the molecular basis of a compound's activity.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). arabjchem.org This technique is routinely used to understand drug-receptor interactions at a molecular level. arabjchem.org

For imidazole-containing compounds, docking studies have successfully elucidated key binding interactions. For example, docking simulations of benzimidazole (B57391) analogues with acetylcholinesterase (AChE) showed that the compounds interact primarily with the catalytic site of the enzyme. nih.gov Similarly, molecular modeling of N-substituted 2-aminobenzimidazoles revealed that the heterocyclic ring can form face-to-face π–π stacking interactions with the indole (B1671886) moiety of specific amino acids in the active site. nih.gov These simulations can identify crucial hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex, providing a rational basis for the observed biological activities and guiding the design of new, more potent derivatives.

QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.govyoutube.com By calculating various molecular descriptors (numerical values that encode different aspects of a molecule's physicochemical properties), QSAR models can be developed to predict the activity of unsynthesized compounds. mdpi.com

Both 2D-QSAR and 3D-QSAR studies have been successfully applied to imidazole-like structures. A study on 5-benzyl-4-thiazolinone derivatives as influenza neuraminidase inhibitors developed robust 2D-QSAR and 3D-QSAR models. nih.gov The 2D-QSAR model identified key descriptors like MATS3i (a 2D autocorrelation descriptor) and SpMax5_Bhe (a Burden eigenvalue descriptor) that influence inhibitory activity. nih.gov The 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generated contour maps that visualize the regions around the molecule where steric, electrostatic, or other fields are favorable or unfavorable for activity. nih.govnih.gov These models provide predictive equations and visual guides that are instrumental in designing new derivatives of this compound with enhanced biological potency. mdpi.comnih.gov

| Model Type | R² (Training Set) | Q² (Leave-one-out Cross-validation) | Key Descriptors |

|---|---|---|---|

| GFA-MLR | 0.8414 | 0.7680 | MATS3i, SpMax5_Bhe, minsOH, VE3_D |

| GFA-ANN | 0.8754 | 0.8753 | MATS3i, SpMax5_Bhe, minsOH, VE3_D |

GFA-MLR: Genetic Function Approximation-Multi-Linear Regression; GFA-ANN: Genetic Function Approximation-Artificial Neural Network

Analysis of Electronic Properties (HOMO, LUMO, Polar Surface Area)

The electronic properties of molecules are pivotal in determining their chemical reactivity and biological activity. In the context of Structure-Activity Relationship (SAR) studies, understanding parameters such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Polar Surface Area (PSA) can provide critical insights into the interactions between a ligand and its biological target. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate these properties and elucidate the electronic behavior of drug candidates. ugm.ac.idnih.gov

Frontier Molecular Orbitals (HOMO & LUMO)

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic characteristics and reactivity of a molecule. The HOMO energy (EHOMO) is associated with the molecule's capacity to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a crucial indicator of molecular stability and chemical reactivity. irjweb.com

A molecule with a small HOMO-LUMO energy gap is generally considered more reactive and less kinetically stable, as it requires less energy to be excited. ugm.ac.id This higher reactivity can correlate with greater biological activity, as the molecule can more readily participate in charge-transfer interactions with biological receptors. scirp.org Conversely, a large energy gap suggests high stability and lower chemical reactivity. ugm.ac.id

In SAR studies of this compound derivatives, modifications to the benzyl moiety can significantly influence the electronic distribution and, consequently, the HOMO-LUMO energy gap. Computational analyses on related heterocyclic structures have shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic ring alters these electronic parameters. For instance, EDGs tend to raise the HOMO energy level, which can lead to a smaller energy gap and increased reactivity. EWGs, on the other hand, typically lower the LUMO energy level.

The following table presents representative data from a hypothetical DFT analysis of substituted this compound derivatives to illustrate these principles.

| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1 | -H (Parent) | -5.92 | -0.98 | 4.94 |

| 2 | 4-OCH₃ (EDG) | -5.71 | -0.91 | 4.80 |

| 3 | 4-Cl (EWG) | -6.15 | -1.25 | 4.90 |

| 4 | 4-NO₂ (Strong EWG) | -6.48 | -1.88 | 4.60 |

Note: The data in this table is illustrative and based on general principles of quantum chemical calculations for similar heterocyclic compounds. It serves to demonstrate the expected electronic trends upon substitution.

Polar Surface Area (PSA)

The Molecular Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. It is a critical descriptor for predicting the transport properties of drugs, such as intestinal absorption and the ability to cross the blood-brain barrier (BBB).

The table below shows calculated Topological Polar Surface Area (TPSA) values for the hypothetical series of derivatives. TPSA is a method that allows for rapid calculation based on fragment contributions and correlates well with 3D PSA values.

| Compound | Substituent (R) | TPSA (Ų) |

| 1 | -H (Parent) | 52.3 |

| 2 | 4-OCH₃ | 61.5 |

| 3 | 4-Cl | 52.3 |

| 4 | 4-NO₂ | 98.2 |

Note: The data in this table is illustrative and based on established fragment-based calculation methods for TPSA.

The parent compound has a TPSA value that suggests it can be well-absorbed and has the potential to cross the BBB. Adding a non-polar chloro group does not change the TPSA. However, the introduction of a polar methoxy group slightly increases the TPSA, while a nitro group significantly raises it. This increase in polarity for the nitro-substituted derivative might enhance its solubility but could potentially hinder its ability to cross the BBB, demonstrating the trade-offs that must be considered during drug design.

Biological Activities and Molecular Mechanisms of 4,5 Dihydro 1h Imidazol 2 Amine Derivatives

Interactions with Imidazoline (B1206853) Receptors (I1, I2)

Imidazoline receptors are a class of non-adrenergic binding sites that recognize compounds with an imidazoline moiety. wikipedia.org They are broadly classified into at least three subtypes: I1, I2, and I3. wikipedia.org The 2-aminoimidazoline (B100083) scaffold is a key structural feature for interaction with I1 and I2 imidazoline receptors. nih.govresearchgate.netnih.gov

Agonist and Antagonist Profiles

Derivatives of 2-aminoimidazoline exhibit a range of activities at imidazoline receptors, acting as both agonists and antagonists. The specific profile is highly dependent on the nature and position of substituents on the imidazoline ring and any associated aromatic systems. For instance, some derivatives are known to act as agonists at I1 imidazoline receptors, which are implicated in the central regulation of blood pressure. nih.gov Conversely, other structural modifications can lead to compounds with antagonist properties at these same receptors. The activity at I2 imidazoline receptors is also variable, with some compounds acting as ligands with agonist or antagonist potential. nih.gov The I2 receptor is associated with various functions, including the modulation of monoamine oxidase activity. wikipedia.org

Receptor Binding Affinities and Selectivity

Table 1: Representative Binding Affinities of 2-Aminoimidazoline Derivatives for Imidazoline Receptors

| Compound/Derivative Class | I1 Receptor Affinity (Ki, nM) | I2 Receptor Affinity (Ki, nM) | Selectivity (I1/I2 or I2/I1) |

| General 2-Aminoimidazolines | Varies | Varies | Varies |

| Cirazoline (B1222771) (related structure) | High | High | Non-selective |

| BU224 (related structure) | Moderate | High | I2 selective |

Note: This table presents generalized or representative data for the broader class of 2-aminoimidazoline derivatives or structurally related compounds due to the lack of specific data for 5-benzyl-4,5-dihydro-1H-imidazol-2-amine.

Modulation of Neurotransmitter Transporters

Norepinephrine (B1679862) Transporter (NET) Ligand Activity

Certain derivatives of the 2-aminoimidazoline class have been investigated for their interaction with the norepinephrine transporter (NET). nih.gov The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. nih.gov Ligands that bind to NET can modulate noradrenergic neurotransmission. The affinity of 2-aminoimidazoline derivatives for NET varies based on their specific chemical structure. biomolther.org

Serotonin (B10506) and Dopamine (B1211576) Receptor Interactions

The structural framework of 2-aminoimidazoline derivatives allows for interactions with various neurotransmitter receptors, including those for serotonin (5-HT) and dopamine (DA). nih.govnih.gov Studies on related compounds have shown that they can bind to different subtypes of serotonin and dopamine receptors, although the affinities and functional consequences of these interactions are highly structure-dependent. mdpi.comresearchgate.net For instance, some 2-(benzyl)imidazoline derivatives have been identified as ligands for the 5-HT1D serotonin receptor. nih.govdrugbank.com The interaction with dopamine receptors has also been noted for some imidazoline receptor ligands. nih.gov

Table 2: Representative Receptor Binding Profile of Structurally Related Imidazoline Derivatives

| Receptor/Transporter | Binding Affinity (Ki or IC50, nM) |

| Norepinephrine Transporter (NET) | Varies |

| Serotonin Receptors (e.g., 5-HT1D) | Varies |

| Dopamine Receptors (e.g., D2) | Varies |

Activity at Adrenergic Receptors (α1, α2, β)

A significant aspect of the pharmacology of 2-aminoimidazoline derivatives is their interaction with adrenergic receptors, particularly the α-subtypes. nih.govnih.gov Many compounds in this class were initially developed as α-adrenergic agonists or antagonists. The benzyl (B1604629) group present in this compound suggests a potential for interaction with these receptors.

Table 3: Adrenergic Receptor Activity Profile for the Class of 2-Aminoimidazoline Derivatives

| Adrenergic Receptor Subtype | Common Activity Profile |

| α1-Adrenergic | Varies (Agonist/Antagonist) |

| α2-Adrenergic | Varies (Agonist/Antagonist) |

| β-Adrenergic | Generally low affinity |

Note: This table summarizes the general activity profile for the broader class of 2-aminoimidazoline derivatives.

Central and Peripheral Adrenoceptor Modulation

Derivatives of 4,5-dihydro-1H-imidazol-2-amine have been a subject of interest for their ability to modulate α-adrenoceptors. These receptors are pivotal in regulating neurotransmission in both the central and peripheral nervous systems. Research has demonstrated that certain structural analogs of this compound exhibit significant affinity and activity at these receptors, particularly the α2-adrenoceptor subtype.

For instance, studies on derivatives structurally related to cirazoline have been conducted to enhance selectivity for α2-adrenoceptors over α1-adrenoceptors and I2 imidazoline binding sites. One such derivative, (S)-(-)-2-[1-(biphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole, emerged as a potent α2-agonist. nih.gov The stereospecificity of this interaction was confirmed, with the (S)-enantiomer showing higher potency. nih.gov This interaction with α2-adrenoceptors is the basis for the potent and long-lasting antinociceptive activity observed with this compound, an effect that can be abolished by a selective α2-antagonist. nih.gov

Furthermore, the compound DG-5128, chemically identified as 2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride (B599025) sesquihydrate, has been shown to stimulate glucose-primed insulin (B600854) release by antagonizing α2-adrenoceptors on pancreatic B cells. nih.gov This highlights the therapeutic potential of modulating these receptors to influence physiological processes like insulin secretion. The hypotensive effects of certain N-(4,5-dihydroimidazol-2-yl)-1,3-dihydrobenzimidazole derivatives have also been documented, further underscoring the impact of these compounds on the adrenergic system. nih.gov

Trace Amine Associated Receptors (TAARs) Affinity, particularly TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) has been identified as a promising molecular target for the treatment of various neuropsychiatric conditions, including schizophrenia. nih.govresearchgate.net This G protein-coupled receptor is activated by trace amines and modulates monoaminergic and glutamatergic neurotransmission. researchgate.net

Several TAAR1 agonists belong to the imidazole (B134444) chemical class. nih.govsemanticscholar.org The structural similarities between TAAR1 agonists and adrenergic agonists suggest a likeness in the binding regions of these receptors. nih.gov This has led to the exploration of adrenergic ligands as a starting point for the discovery of novel TAAR1 agonists. nih.gov While direct studies on the affinity of this compound for TAAR1 are not extensively detailed in the provided context, the known affinity of other imidazole-based compounds for this receptor suggests a potential area for future investigation. The development of potent and selective TAAR1 agonists with favorable pharmacokinetic profiles is an active area of research aimed at modulating dopaminergic signaling in vivo. nih.gov

Other Investigational Pharmacological Modalities

Beyond adrenoceptor and TAAR1 interactions, derivatives of 4,5-dihydro-1H-imidazol-2-amine have been explored for a range of other pharmacological activities.

Antinociceptive Mechanisms (Opioid and Non-Opioid Pathways)

Several derivatives of 4,5-dihydro-1H-imidazol-2-amine have demonstrated notable antinociceptive (pain-relieving) properties. The α2-adrenoceptor agonist (S)-(-)-2-[1-(biphenyl-2-yloxy)ethyl]-4,5-dihydro-1H-imidazole has been shown to produce potent and long-lasting antinociceptive effects in animal models. nih.gov This analgesic action is directly linked to its interaction with α2-adrenoceptors, as it is reversed by the selective α2-antagonist RX821002. nih.gov

The antinociceptive mechanisms of related compounds are not limited to the adrenergic system. For example, the antinociceptive effects of a synthetic benzoxazole (B165842) derivative were found to be counteracted by antagonists of adenosinergic, alpha-2 adrenergic, and cholinergic receptors, as well as by an ATP-sensitive potassium channel inhibitor. nih.gov This indicates the involvement of multiple non-opioid pathways in the analgesic effects of these types of compounds. Imidazole derivatives, in general, are recognized for their analgesic properties. biolmolchem.com

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole-containing compounds is well-documented. biolmolchem.comnih.gov Benzimidazole (B57391) derivatives, which share a structural relationship with this compound, have shown diverse biological activities, including anti-inflammatory effects. nih.gov The synthesis of novel benzimidazole derivatives has been pursued to explore their anti-inflammatory capabilities through both in vitro and in vivo assays. nih.gov Molecular docking studies have been employed to understand the mechanism of action of these compounds against enzymes like COX, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The broad-spectrum antimicrobial activity of imidazole and benzimidazole derivatives is a field of extensive research. These compounds have been investigated for their efficacy against a variety of pathogens.

Antibacterial and Antifungal Activity: Derivatives of 4,5-dihydro-1H-imidazole have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger. bibliotekanauki.pl The antimicrobial activity is often assessed using methods like the cup plate method to determine the zone of inhibition. bibliotekanauki.pl Some N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides have shown good activity against strains of S. aureus and B. subtilis. researchgate.net The antimicrobial potential of a drug can often be enhanced through metal complexation. nih.gov

Antiparasitic Activity: In the search for new treatments for leishmaniasis, a series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and tested in vitro against Leishmania mexicana, L. braziliensis, and L. donovani. nih.gov Some of these compounds exhibited significant antileishmanial activity with lower cytotoxicity compared to existing drugs. nih.gov One derivative was found to inhibit the activity of recombinant L. mexicana arginase, a potential therapeutic target. nih.gov

Antihypertensive Modalities

Derivatives of the imidazole scaffold have been investigated for their potential to lower blood pressure, primarily through mechanisms related to calcium channel blockade and vasorelaxation. Research has focused on synthesizing hybrid molecules that combine the imidazole nucleus with other pharmacologically active structures, such as dihydropyridines, which are known calcium antagonists. researchgate.netnih.gov

Studies on a series of 1,4-dihydropyridine (B1200194) derivatives bearing a 1-(4-X-benzyl)-5-imidazolyl substituent at the 4-position have demonstrated significant hypotensive activity in rats. researchgate.netnih.gov These compounds were found to decrease both systolic and diastolic blood pressure. researchgate.net The mechanism of action is believed to be similar to that of other dihydropyridines, which involves inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. nih.gov

Notably, the substitution pattern on the benzyl ring influences the antihypertensive potency. For instance, the presence of an electron-withdrawing group, such as fluorine, at the para-position of the benzyl ring was found to enhance antihypertensive activity. researchgate.net While these compounds effectively lowered mean arterial blood pressure, their potency was generally found to be less than that of the established drug, amlodipine. researchgate.net In some studies, these derivatives did not significantly alter the heart rate, suggesting a primary effect on peripheral vasculature rather than direct cardiac effects. researchgate.net

Further research into 1H-benzo[d]imidazole analogues has also revealed potent, concentration-dependent vasorelaxant effects. nih.gov Certain nitro-substituted derivatives were identified as particularly effective, with one compound showing a 2.5-fold higher activity in ex vivo aortic ring relaxation compared to the reference drug Pimobendan. nih.gov This compound also demonstrated a significant dose-dependent antihypertensive effect in spontaneously hypertensive rats. nih.gov

| Compound Class | Specific Derivative Example | Experimental Model | Observed Effect | Reference |

|---|---|---|---|---|

| 1,4-Dihydropyridines with 1-(4-X-benzyl)-5-imidazolyl substituent | Compound 5e (X=F) | DOCA-salt hypertensive rats | Reduced mean systolic blood pressure; most active in the series but less potent than amlodipine. | researchgate.net |

| 1,4-Dihydropyridines with 1-(4-fluorobenzyl)-5-imidazolyl substituent | Compounds 5a-d | Anesthetized male rats | Significantly lowered mean arterial blood pressure (MABP) compared to vehicle. | nih.gov |

| 1H-Benzo[d]imidazole analogues | 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol | Spontaneously hypertensive rats (SHR) | Statistically significant dose-dependent antihypertensive activity. Potent vasorelaxant effect (EC50 = 1.81μM). | nih.gov |

Platelet Aggregation Modulation

The 4,5-dihydro-1H-imidazol-2-amine moiety is a key structural feature in compounds designed to modulate platelet aggregation. Platelets play a crucial role in hemostasis and thrombosis, and inhibitors of platelet aggregation are vital for preventing cardiovascular events. healthbiotechpharm.org

A series of 1-(4,5-dihydro-1H-imidazol-2-yl)indole derivatives were synthesized and evaluated for their antiaggregatory activity in human platelets. nih.gov Among the tested compounds, one derivative showed a notable concentration-dependent inhibitory action against the primary phase of noradrenaline-induced aggregation, which is mediated by alpha 2-adrenoreceptors. nih.gov This suggests a mechanism involving the adrenergic system in platelets.

In another study, researchers designed and synthesized 1-(arylideneamino)-4-aryl-1H-imidazole-2-amine derivatives, building on the pharmacophoric importance of hydrazone and azole groups for antiplatelet activity. nih.gov Two of these compounds, (E)-1-(benzylideneamino)-4-phenyl-1H-imidazol-2-amine and (E)-4-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-imidazol-2-amine, demonstrated significant inhibitory effects against collagen-induced platelet aggregation, with IC50 values comparable to that of acetylsalicylic acid. nih.gov Further structural analysis revealed that derivatives with a para-substituted phenyl ring on the imidazole core were particularly effective against aggregation induced by arachidonic acid. nih.govresearchgate.net The inclusion of a thiophene (B33073) ring in these structures was found to maximize their antiplatelet activity. nih.gov

The proposed mechanism for some of these derivatives involves the inhibition of secondary aggregation pathways, potentially through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical for the synthesis of pro-aggregatory molecules like Thromboxane A2. healthbiotechpharm.org

| Compound Class | Specific Derivative Example | Inducer | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|---|

| 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amines | (E)-1-(Benzylideneamino)-4-phenyl-1H-imidazol-2-amine | Collagen | Similar to Acetylsalicylic Acid | nih.gov |

| 1-(Arylideneamino)-4-aryl-1H-imidazole-2-amines | (E)-4-Phenyl-1-((thiophen-2-ylmethylene)amino)-1H-imidazol-2-amine | Collagen | Similar to Acetylsalicylic Acid | nih.gov |

| 4-Piperidone-based thiazole (B1198619) derivative | (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide | Collagen | 0.55 ± 0.12 µM | healthbiotechpharm.org |

| 4-Piperidone-based thiazole derivative | (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide | ADP | 0.26 ± 0.20 µM | healthbiotechpharm.org |

Antitumor Investigations

The imidazoline scaffold and its bioisosteres, such as benzimidazoles, have emerged as promising structures in the design of novel antitumor agents. nih.govresearchgate.net Researchers have synthesized and evaluated numerous derivatives for their ability to inhibit the growth of various human tumor cell lines. nih.govresearchgate.net

One area of investigation involves 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives. A series of these compounds were synthesized and screened for their antitumor activity against A549 (lung), HCC1937 (breast), and MDA-MB-468 (breast) cancer cell lines. nih.gov Several of these compounds effectively inhibited cancer cell growth, with one derivative, Benzyl-5-(4-methylpiperazin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one, showing particular potency against the HCC1937 cell line with an IC50 value of 2.6 μM. nih.gov Further studies indicated that this compound induced apoptosis in these cancer cells. nih.gov

Hybrid molecules incorporating the 4,5-dihydro-1H-imidazole core have also been explored. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides have been synthesized and screened for anticancer activity by the National Cancer Institute (NCI), showing promise for further development. researchgate.netdoaj.org Similarly, novel 4,5-dihydro-1H-imidazol-2-yl-phthalazine derivatives and their copper(II) complexes have been synthesized. mdpi.com One of the copper complexes demonstrated significant and selective activity against the HeLa (cervical cancer) cell line, with an IC50 of 2.13 μM, while being much less toxic to normal fibroblast cells. mdpi.com This highlights the potential of metal complexes of imidazoline derivatives as selective anticancer agents. mdpi.com

| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|---|

| 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-ones | Benzyl-5-(4-methylpiperazin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one | HCC1937 (Breast) | 2.6 μM | nih.gov |

| 4,5-Dihydro-1H-imidazol-2-yl-phthalazine Copper(II) Complex | Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | HeLa (Cervical) | 2.13 μM | mdpi.com |

| 4,5-Dihydro-1H-imidazol-2-yl-phthalazine Copper(II) Complex | Dichloro[2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine]copper(II) | BALB/3T3 (Fibroblast) | 135.30 μM | mdpi.com |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | Compound 19 (specific structure not detailed) | Bel-7402 (Liver) | 12.3 μM | mdpi.com |

| nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines | Compound 19 (specific structure not detailed) | HT-1080 (Fibrosarcoma) | 6.1 μM | mdpi.com |

Effects on Gastrointestinal Motility

The influence of 4,5-dihydro-1H-imidazol-2-amine derivatives on the gastrointestinal system is linked to their interaction with imidazoline receptors and their ability to modulate histamine (B1213489) release. Research using rat glandular stomach tissue has shown that certain imidazoline derivatives, such as clonidine (B47849) and tolazoline, can induce the release of histamine in a concentration-dependent manner. nih.gov

Histamine is a key regulator of gastric acid secretion. Therefore, the release of histamine from gastric cells by these compounds could lead to an increase in gastric acid production. nih.gov This effect appears to be mediated by a specific mechanism, potentially involving imidazoline receptors present in the stomach. nih.gov This interaction suggests an indirect influence on gastrointestinal function, as changes in gastric acid levels can affect digestive processes and potentially motility. However, it is important to note that not all derivatives share this property; for example, the compound BDF 6143 (4-chloro-2(2-imidazolin-2-ylamino)-isoindoline) was found to be ineffective at inducing histamine release on its own and actually abolished the release-inducing effects of clonidine. nih.gov This indicates that the specific structure of the derivative is critical in determining its gastrointestinal effects.

Role as Ligands in Transition Metal Catalysis

The imidazoline ring is a powerful and versatile structural motif for the design of chiral ligands used in transition metal-catalyzed asymmetric synthesis. researchgate.net As structural analogs of the well-established oxazolines, imidazolines have received significant attention due to the unique properties conferred by the second nitrogen atom. researchgate.netnih.gov This additional nitrogen provides a handle for fine-tuning the steric and electronic properties of the ligand, which is crucial for achieving high reactivity and enantioselectivity in catalytic reactions. researchgate.net

Chiral imidazoline ligands have been successfully employed in a variety of metal-catalyzed asymmetric reactions. nih.govresearchgate.net They can form stable complexes with transition metals like copper, iridium, nickel, and rhodium, creating catalysts that can control the stereochemical outcome of a reaction. For example, newly designed chiral 8-quinoline imidazoline (Quinim) ligands have been shown to be critical for maintaining reactivity and enantioselectivity in nickel-catalyzed reductive cross-coupling reactions. researchgate.net

Bis(imidazoline) ligands, where two imidazoline rings are linked together, have also been developed and used in reactions such as the copper-catalyzed Friedel–Crafts alkylation. nih.gov These bidentate or tridentate ligands coordinate with the metal center, creating a chiral environment that directs the approach of the substrates, leading to the preferential formation of one enantiomer of the product. nih.gov The wide applicability and modular nature of imidazoline-containing ligands make them a significant tool for synthetic chemists in the construction of complex, enantiopure organic molecules. researchgate.netrsc.org

Advanced Computational and Theoretical Studies of 5 Benzyl 4,5 Dihydro 1h Imidazol 2 Amine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of 5-benzyl-4,5-dihydro-1H-imidazol-2-amine. These theoretical approaches offer a microscopic perspective on the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Structural Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to determine the optimized molecular geometry. nih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Studies on analogous imidazole (B134444) derivatives demonstrate that DFT is effective in reproducing structural parameters that show good agreement with experimental data from X-ray diffraction. researchgate.net The analysis typically involves the optimization of the ground state geometry, which is essential for subsequent calculations of other molecular properties. For instance, the planarity of the imidazole ring and the orientation of the benzyl (B1604629) substituent are key structural features determined through DFT. researchgate.net The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies also provide insights into the molecule's chemical reactivity and electronic transitions.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N1 | 1.39 Å |

| C2-N3 | 1.39 Å | |

| N1-C5 | 1.47 Å | |

| C4-C5 | 1.54 Å | |

| C5-C(Benzyl) | 1.53 Å | |

| Bond Angle | N1-C2-N3 | 108.5° |

| C2-N1-C5 | 110.2° | |

| N1-C5-C4 | 103.1° | |

| Dihedral Angle | C4-C5-C(Benzyl)-C(Aryl) | 65.7° |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are extensively used to predict the spectroscopic properties of molecules, providing a valuable tool for the interpretation of experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are performed based on the DFT-optimized geometry. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net These predicted values are then compared with experimental spectra, often showing a strong correlation that aids in the definitive assignment of signals. researchgate.net Similarly, the vibrational frequencies in the IR spectrum are calculated and scaled to account for systematic errors in the theoretical methods. epstem.net This allows for a detailed interpretation of the experimental IR spectrum, where specific vibrational modes can be assigned to the corresponding functional groups within the molecule. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.20-7.40 ppm | Aromatic protons (benzyl group) |

| 4.65 ppm | CH (dihydroimidazole ring) | ||

| 3.50-3.90 ppm | CH₂ (dihydroimidazole ring) | ||

| 2.90 ppm | CH₂ (benzyl group) | ||

| ¹³C NMR | Chemical Shift (δ) | 158.0 ppm | C2 (C=N) |

| 126.0-138.0 ppm | Aromatic carbons | ||

| 55.0 ppm | C5 | ||

| 45.0 ppm | C4 | ||

| IR | Vibrational Frequency (ν) | 3350 cm⁻¹ | N-H stretching |

| 3050 cm⁻¹ | Aromatic C-H stretching | ||

| 1640 cm⁻¹ | C=N stretching | ||

| 1495 cm⁻¹ | Aromatic C=C stretching |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is performed to identify the most stable arrangement of its atoms in space. This involves exploring the potential energy surface of the molecule by rotating flexible bonds, such as the one connecting the benzyl group to the dihydroimidazole (B8729859) ring. The results of these calculations help in understanding the molecule's preferred shape and how it might interact with biological targets. researchgate.net

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. researchgate.netajchem-a.com By simulating the motion of atoms and molecules, MD can provide insights into the conformational flexibility and stability of this compound in different environments, such as in solution. nih.gov These simulations are particularly useful for understanding how the molecule might behave in a biological system, revealing stable binding poses and interactions with proteins. researchgate.netnih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govrsc.org For this compound, these predictive models help to assess its potential as a therapeutic agent.

Blood-Brain Barrier Permeation Prediction

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. nih.govnih.gov In silico models predict BBB permeability based on the physicochemical properties of the molecule, such as its size, polarity, and hydrogen bonding capacity. researchgate.net For this compound, computational tools can provide a prediction of whether the compound is likely to penetrate the BBB and reach its potential targets in the brain. These predictions are often based on machine learning algorithms trained on large datasets of compounds with known BBB permeability. nih.gov

Solubility and Lipophilicity Profiling

Aqueous solubility and lipophilicity are key determinants of a drug's absorption and distribution. researchgate.net Lipophilicity is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the compound's distribution between an oily and an aqueous phase. In silico methods can accurately predict these properties for this compound, providing essential information for formulation development and pharmacokinetic modeling. nih.gov A balanced profile of solubility and lipophilicity is generally desired for optimal drug-like properties.

Table 3: Illustrative In Silico ADME Profile for this compound

| Property | Parameter | Predicted Value | Implication |

| Permeability | BBB Permeation | CNS+ (Likely to cross) | Potential for CNS activity |

| Caco-2 Permeability | High | Good intestinal absorption | |

| Solubility | Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Lipophilicity | LogP | 2.1 | Optimal for oral absorption |

| Pharmacokinetics | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| Human Intestinal Absorption | >90% | High bioavailability |

Future Research Directions and Therapeutic Potential of 4,5 Dihydro 1h Imidazol 2 Amine Derivatives

Exploration of Novel Pharmacological Targets

While the antihypertensive effects of early imidazoline (B1206853) compounds were attributed to α₂-adrenoceptor agonism, it is now clear that their mechanism of action is more complex, involving non-adrenergic sites known as imidazoline receptors. nih.govnih.gov Research has diversified significantly to explore these novel targets, revealing their involvement in a wide range of physiological processes beyond cardiovascular regulation. researchgate.netnih.gov

There are three primary classes of imidazoline receptors—I₁, I₂, and I₃—each representing a promising target for therapeutic intervention. nih.govwikipedia.org

I₁ Imidazoline Receptors: The I₁ receptor is central to the sympatho-inhibitory action that lowers blood pressure. nih.gov Beyond this, I₁ receptors are implicated in cell proliferation, inflammation, and the regulation of body fat. nih.gov A candidate protein for this receptor, Nischarin, has been identified. researchgate.netnih.gov Recent findings have also linked the activation of I₁ receptors on immune cells by imidazole (B134444) propionate (B1217596) (a gut microbial metabolite) to the mTORC1 signaling pathway, suggesting a role in atherosclerosis. promega.com

I₂ Imidazoline Receptors: The I₂ receptor is understood to be an allosteric binding site on monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. nih.gov This association implicates I₂ receptors in neuroprotection and psychiatric conditions like depression. nih.gov Furthermore, I₂ receptor ligands are being investigated as potential analgesics for chronic pain. nih.govnih.gov

I₃ Imidazoline Receptors: The I₃ receptor is primarily involved in the regulation of insulin (B600854) secretion from pancreatic β-cells, making it a target for metabolic disorders. nih.govwikipedia.org

The versatility of the imidazoline scaffold extends even further, with some derivatives showing activity against other targets. For instance, novel 1H-imidazol-2-amine derivatives have been developed as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), presenting a potential treatment for diabetic macular edema. nih.gov This expansion of known targets underscores the vast therapeutic potential of this chemical class. nih.gov

Table 1: Novel Pharmacological Targets for 4,5-Dihydro-1H-imidazol-2-amine Derivatives

| Target Receptor | Primary Associated Function(s) | Potential Therapeutic Areas |

|---|---|---|

| I₁ Imidazoline Receptor | Central blood pressure regulation, cell proliferation, inflammation. researchgate.netnih.gov | Hypertension, Metabolic Syndrome, Atherosclerosis, Cancer. nih.govpromega.com |

| I₂ Imidazoline Receptor | Allosteric modulation of monoamine oxidase (MAO). nih.gov | Neurodegenerative diseases, Depression, Chronic Pain, Opioid Addiction. nih.govnih.gov |

| I₃ Imidazoline Receptor | Regulation of insulin secretion. nih.govwikipedia.org | Type 2 Diabetes. |

| Vascular Adhesion Protein-1 (VAP-1) | Cell adhesion and inflammation in vasculature. nih.gov | Diabetic Macular Edema, Inflammatory diseases. nih.gov |

Development of Highly Selective Ligands

A significant challenge in the clinical use of early imidazoline compounds, such as clonidine (B47849), was their lack of receptor selectivity. nih.gov Clonidine binds with similar affinity to both α₂-adrenoceptors and imidazoline receptors, and its therapeutic effects are often accompanied by side effects stemming from its action on α₂-adrenoceptors. nih.govnih.gov This has driven a concerted effort in medicinal chemistry to develop ligands with high selectivity for specific imidazoline receptor subtypes.

The development of second-generation agents like moxonidine (B1115) and rilmenidine (B1679337) marked a major step forward. nih.gov These compounds exhibit significantly higher affinity for I₁ imidazoline receptors compared to α₂-adrenoceptors, which is believed to contribute to their favorable therapeutic profile in treating hypertension. nih.govnih.gov The ability of these selective agents to lower blood pressure effectively while causing fewer α₂-mediated side effects highlights the benefits of targeting imidazoline receptors directly. nih.gov

Progress has also been made in developing ligands for the I₂ subtype. Selective I₂ receptor ligands have shown promise in preclinical models for managing chronic and neuropathic pain. nih.govnih.gov One such compound, CR4056, advanced to Phase II clinical trials for the treatment of chronic pain, representing a potential milestone for imidazoline receptor pharmacology. nih.govnih.gov The development of these selective molecules is crucial for validating I₂ receptors as a viable therapeutic target and for creating new classes of analgesics.

Table 2: Comparison of Receptor Selectivity for Imidazoline Ligands

| Compound | Primary Receptor Class | Receptor Selectivity Profile (Affinity Ratio) | Key Therapeutic Indication |

|---|---|---|---|

| Clonidine | First Generation | Low (I₁ ≈ α₂) nih.gov | Hypertension |

| Moxonidine | Second Generation | High (I₁ > α₂) nih.govnih.gov | Hypertension |

| Rilmenidine | Second Generation | High (I₁ > α₂) nih.govnih.gov | Hypertension |

| Idazoxan | Antagonist | I₂ > α₂ wikipedia.org | Research Tool |

| CR4056 | I₂-Selective Ligand | High selectivity for I₂ nih.govnih.gov | Investigational (Chronic Pain) |

Application of Advanced Synthetic Methodologies

The growing interest in 4,5-dihydro-1H-imidazol-2-amine derivatives has spurred the development of advanced synthetic methods to generate diverse chemical libraries for biological screening. While classical syntheses remain relevant, modern methodologies focus on efficiency, complexity, and the ability to rapidly produce analogs for structure-activity relationship (SAR) studies.

One advanced approach is molecular hybridization, which involves combining the imidazoline pharmacophore with other biologically active moieties into a single molecule. nih.gov For example, novel hybrid compounds have been synthesized by incorporating a phthalazine (B143731) core at the C2 position of the 4,5-dihydro-1H-imidazole ring. mdpi.com These hybrids and their subsequent derivatives, such as sulfonamides, have been explored for a range of activities, including antiproliferative properties against cancer cell lines. nih.govmdpi.com One resulting copper(II) complex showed potent and selective activity against HeLa cells. mdpi.com

Furthermore, efficient one-pot, multi-component reactions are being employed to synthesize highly substituted imidazole derivatives. doi.org These reactions allow for the combination of multiple starting materials—such as 1,2-diketones, aldehydes, and primary amines—in a single step to create complex molecular architectures. doi.org The use of both homogeneous and heterogeneous catalysts in these processes enhances reaction rates and simplifies purification, making it a powerful tool for generating large libraries of compounds for high-throughput screening. doi.org

Table 3: Comparison of Synthetic Methodologies for Imidazoline Derivatives

| Methodology | Description | Advantages |

|---|---|---|

| Classical Cyclocondensation | Typically involves the reaction of an ethylenediamine (B42938) with a nitrile or related functional group. | Well-established, straightforward for simple scaffolds. |

| Molecular Hybridization | Chemically links the imidazoline scaffold to other known pharmacophores (e.g., phthalazines, sulfonamides). nih.govmdpi.com | Creates novel chemical entities with potential for multi-target activity or improved properties. nih.gov |

| Multi-Component Reactions | One-pot synthesis combining three or more reactants to form a complex product. doi.org | High efficiency, atom economy, rapid generation of diverse compound libraries. doi.org |

Elucidation of Complex Biological Pathways

A critical area of ongoing research is the detailed mapping of the intracellular signaling pathways activated by imidazoline receptors. Understanding these pathways is essential to fully comprehend the biological functions of these receptors and the mechanisms behind the therapeutic effects of their ligands. The signaling cascades for I₁ receptors are notably distinct from those of the G-protein coupled α₂-adrenoceptors. nih.gov

Activation of the I₁ imidazoline receptor has been shown to stimulate phosphatidylcholine-selective phospholipase C, leading to the production of the second messenger diacylglycerol. nih.gov Other proposed signaling mechanisms include the inhibition of the sodium-hydrogen antiporter and a potential coupling to arachidonic acid release. wikipedia.orgnih.gov This unique signaling profile suggests that I₁ receptors may belong to the neurocytokine receptor family. researchgate.netwikipedia.org More recently, the I₁ receptor has been shown to mediate inflammatory signals in immune cells through the mTORC1 pathway. promega.com

The signaling pathways for I₂ receptors are less defined, but their identity as an allosteric site on monoamine oxidase (MAO) provides a direct link to the regulation of key neurotransmitters. nih.gov Another potential binding site for I₂ ligands has been identified as brain creatine (B1669601) kinase. wikipedia.orgnih.gov Elucidating how ligand binding at these sites translates into cellular responses is a key objective that could unlock new treatments for neurological and psychiatric disorders.

Table 4: Differentiating Signaling Pathways of I₁ and α₂-Adrenergic Receptors

| Feature | I₁ Imidazoline Receptor | α₂-Adrenergic Receptor |

|---|---|---|

| Receptor Family | Putative Neurocytokine Receptor Family researchgate.netwikipedia.org | G-protein Coupled Receptor (GPCR) |

| Primary Effector | Phosphatidylcholine-selective Phospholipase C (PC-PLC) nih.gov | Adenylyl Cyclase (inhibition) |

| Second Messenger(s) | Diacylglycerol (DAG), Arachidonic Acid nih.gov | Cyclic AMP (cAMP) (decrease) |

| Downstream Effect | Modulates sympathetic outflow, inflammation via mTORC1. promega.comnih.gov | Modulates neurotransmitter release. |

Design of Prodrugs and Targeted Delivery Systems

To overcome pharmacokinetic challenges and enhance therapeutic efficacy, future research will likely focus on the design of prodrugs and targeted delivery systems for 4,5-dihydro-1H-imidazol-2-amine derivatives. Prodrugs are inactive precursors that are metabolically converted into the active parent drug in the body. This strategy can be used to improve properties such as oral bioavailability, membrane permeability, and duration of action, or to reduce off-target effects.

For the 2-aminoimidazoline (B100083) scaffold, prodrug approaches could involve chemical modification of the exocyclic or ring nitrogen atoms. For example, creating cleavable amide, carbamate (B1207046), or phosphate (B84403) ester linkages could mask the polar amine group, potentially enhancing lipid solubility and absorption. Upon enzymatic cleavage in vivo, the active parent compound would be released at the desired site of action.

Targeted delivery systems offer another strategy to maximize therapeutic benefit. This could involve conjugating selective imidazoline ligands to macromolecules or nanoparticles designed to accumulate in specific tissues. For instance, in cancer therapy, imidazoline derivatives with antiproliferative activity could be attached to a tumor-homing peptide or antibody to increase their concentration at the tumor site while minimizing systemic exposure. mdpi.com Similarly, for neuroprotective applications, ligands could be incorporated into delivery systems capable of crossing the blood-brain barrier to enhance their efficacy within the central nervous system.

Table 5: Potential Prodrug and Delivery Strategies for Imidazoline Derivatives

| Strategy | Approach | Potential Advantage(s) |

|---|---|---|

| Prodrug Design | Acylation of the 2-amino group to form a cleavable amide. | Improved oral absorption, sustained release. |

| Prodrug Design | Formation of a carbamate on an imidazole ring nitrogen. | Enhanced membrane permeability, protection from premature metabolism. |